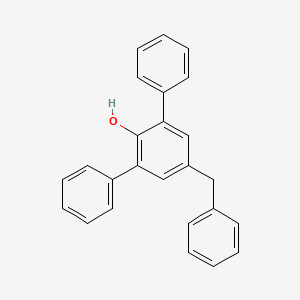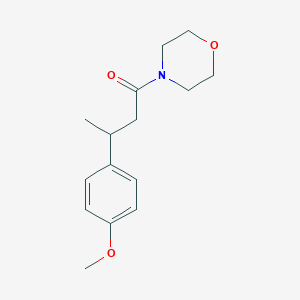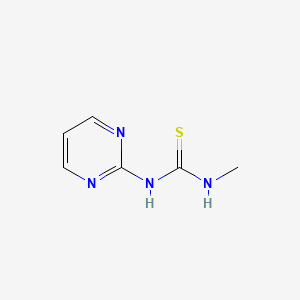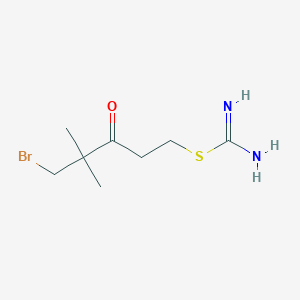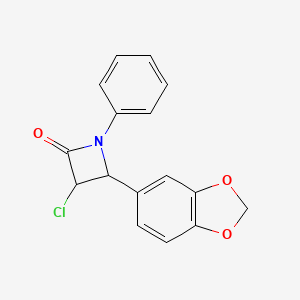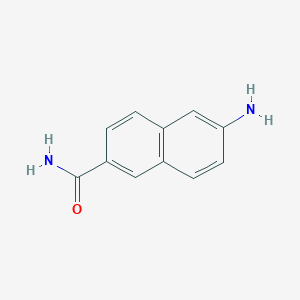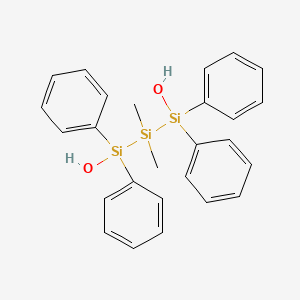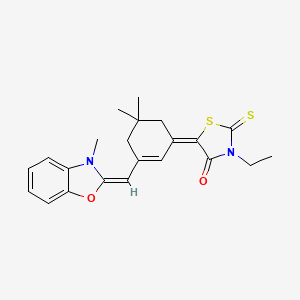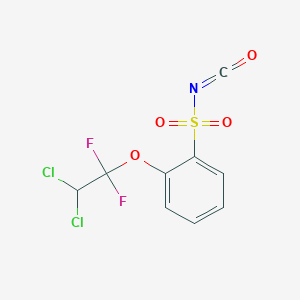
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is a complex organic compound that features a benzene ring substituted with a sulfonyl isocyanate group and a 2,2-dichloro-1,1-difluoroethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate typically involves multiple steps. One common approach is to start with the benzene ring and introduce the sulfonyl isocyanate group through a sulfonation reaction followed by isocyanation. The 2,2-dichloro-1,1-difluoroethoxy group can be introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl isocyanate groups into molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonyl isocyanate groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate involves its interaction with molecular targets through its functional groups. The sulfonyl isocyanate group can react with nucleophiles such as amines or alcohols, leading to the formation of ureas or carbamates. These reactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.
Benzene, (1,2-dichloroethyl): Contains a 1,2-dichloroethyl group on the benzene ring.
Benzenesulfonyl isocyanate: Lacks the 2,2-dichloro-1,1-difluoroethoxy group but contains the sulfonyl isocyanate group.
Uniqueness
2-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl isocyanate is unique due to the presence of both the 2,2-dichloro-1,1-difluoroethoxy group and the sulfonyl isocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90681-80-4 |
|---|---|
Formule moléculaire |
C9H5Cl2F2NO4S |
Poids moléculaire |
332.11 g/mol |
Nom IUPAC |
2-(2,2-dichloro-1,1-difluoroethoxy)-N-(oxomethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H5Cl2F2NO4S/c10-8(11)9(12,13)18-6-3-1-2-4-7(6)19(16,17)14-5-15/h1-4,8H |
Clé InChI |
ZGLRZSBVMPZLMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC(C(Cl)Cl)(F)F)S(=O)(=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[methyl(diphenyl)silyl]-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14347498.png)
![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)
